N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

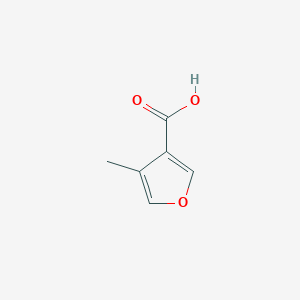

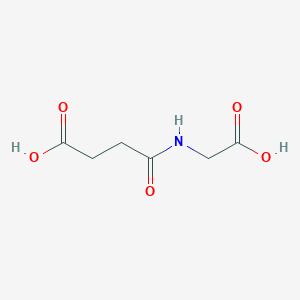

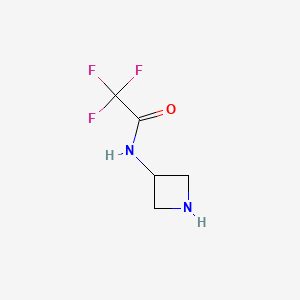

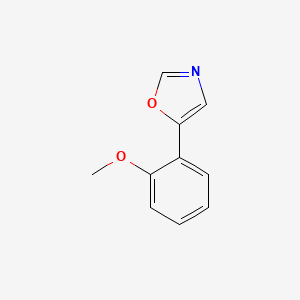

“N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide” is a chemical compound with the molecular formula C5H7F3N2O. It has a molecular weight of 168.12 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of azetidine derivatives has been a subject of interest in recent years. The azetidine scaffold is a four-membered saturated cyclic amine and is found in various natural products and synthetic compounds with distinctive physiological functionalities . There are some methods for the synthesis of azetidine derivatives using some reagents such as Copper (II) chloride .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string C1C(CN1)NC(=O)C(F)(F)F . The InChI representation of the molecule is InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-3-1-9-2-3/h3,9H,1-2H2,(H,10,11) .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 168.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The topological polar surface area of the compound is 41.1 Ų .

Applications De Recherche Scientifique

Synthesis of Aminopropanes and Aziridines

3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, are used as building blocks for synthesizing CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones. These compounds have shown versatility in forming novel structures through intramolecular cyclization and other transformations (Dao Thi et al., 2018).

Multicomponent Coupling for N-Aryl β-Amino Alcohols

N-substituted aziridines undergo trifluoroacetic acid-promoted three-component coupling with arynes and water, yielding N-aryl β-amino alcohols. Azetidines, similar in structure to this compound, also partake in this reaction, producing N-aryl γ-amino alcohol derivatives, indicating the compound's potential in multi-component chemical synthesis (Roy et al., 2015).

StereoSelective Synthesis of Azetidin-3-Ones

Azetidin-3-ones, structurally related to this compound, are synthesized using gold-catalyzed intermolecular oxidation of alkynes. This process underlines the compound's potential as a versatile substrate for creating functionalized azetidines, enriching the domain of synthetic organic chemistry (Ye et al., 2011).

Chemical Synthesis and Applications

Synthesis of Schiff’s Bases and 2-Azetidinones

This compound's structural analogs, 2-azetidinones, are synthesized using stirring and sonication methods, leading to compounds with potential antidepressant and nootropic activities. This indicates the compound's relevance in developing central nervous system active agents (Thomas et al., 2016).

Synthesis of Pyrimidine-Azitidinone Analogues

New Pyrimidine-Azitidinone analogues, synthesized from the condensation of aromatic amines with N-phenylacetamide, exhibit antioxidant, antimicrobial, and antitubercular activities. This showcases the compound's potential as a precursor in creating biologically active molecules (Chandrashekaraiah et al., 2014).

Development of Biologically Significant Compounds

The compound's analogs, azetidin-2-ones, are recognized as synthons for creating a variety of biologically significant compounds. The strained ring energy in these molecules aids in forming diverse synthetic target molecules, emphasizing the compound's significance in medicinal chemistry (Deshmukh et al., 2004).

Propriétés

IUPAC Name |

N-(azetidin-3-yl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-3-1-9-2-3/h3,9H,1-2H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRMYAUDHMGEME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539610 |

Source

|

| Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98448-79-4 |

Source

|

| Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317505.png)

![2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1317506.png)

![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)